N-Benzoylnormethylecgonine
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Overview
Description
N-Benzoylnormethylecgonine, commonly known as benzoylecgonine, is a metabolite of cocaine. It is a compound that is widely used in scientific research as a biomarker for cocaine use. The synthesis of benzoylecgonine is a crucial step in the development of diagnostic tests for cocaine use.
Mechanism Of Action
The mechanism of action of benzoylecgonine is not well understood. It is believed to act as a competitive inhibitor of the dopamine transporter. This transporter is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting this transporter, benzoylecgonine may increase the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling.
Biochemical And Physiological Effects
The biochemical and physiological effects of benzoylecgonine are not well understood. It is believed to have similar effects to cocaine, including increased heart rate, blood pressure, and body temperature. It may also cause euphoria, increased energy, and decreased appetite. However, these effects are typically less pronounced than those of cocaine.
Advantages And Limitations For Lab Experiments
The advantages of using benzoylecgonine in lab experiments are its high purity and availability. It is a stable compound that can be easily synthesized in large quantities. The limitations of using benzoylecgonine in lab experiments are its limited usefulness outside of cocaine research. It has no known therapeutic applications and is primarily used as a biomarker for cocaine use.
Future Directions
Future research on benzoylecgonine may focus on its potential therapeutic applications. It is possible that benzoylecgonine may have similar effects to cocaine on the dopamine system without the negative side effects. It may also have potential as a treatment for cocaine addiction. Additionally, research may focus on developing new diagnostic tests for cocaine use that are more sensitive and specific than current tests.
Conclusion
In conclusion, benzoylecgonine is a compound that is widely used in scientific research as a biomarker for cocaine use. Its synthesis method is well established, and its purity can be easily confirmed using analytical techniques. The mechanism of action and physiological effects of benzoylecgonine are not well understood, but it is believed to act as a competitive inhibitor of the dopamine transporter. The advantages of using benzoylecgonine in lab experiments are its high purity and availability, while the limitations are its limited usefulness outside of cocaine research. Future research on benzoylecgonine may focus on its potential therapeutic applications and developing new diagnostic tests for cocaine use.
Synthesis Methods
The synthesis of benzoylecgonine involves the esterification of ecgonine with benzoyl chloride. This reaction produces benzoylecgonine and hydrochloric acid. The reaction is typically carried out in the presence of a base catalyst such as pyridine or triethylamine. The yield of this reaction is typically high, and the purity of the product can be easily confirmed using analytical techniques such as high-performance liquid chromatography (HPLC).
Scientific Research Applications
Benzoylecgonine is widely used in scientific research as a biomarker for cocaine use. It is a metabolite of cocaine, and its presence in urine or blood is indicative of recent cocaine use. Benzoylecgonine is used in diagnostic tests to confirm the presence of cocaine in biological samples. It is also used in pharmacokinetic studies to determine the metabolism and elimination of cocaine from the body.
properties
CAS RN |
17366-44-8 |
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Product Name |
N-Benzoylnormethylecgonine |
Molecular Formula |
C16H19NO4 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
methyl (1R)-8-benzoyl-3-hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C16H19NO4/c1-21-16(20)14-12-8-7-11(9-13(14)18)17(12)15(19)10-5-3-2-4-6-10/h2-6,11-14,18H,7-9H2,1H3/t11?,12-,13?,14?/m1/s1 |
InChI Key |
URXYIRIDLDBRPB-DBBXXEFVSA-N |
Isomeric SMILES |
COC(=O)C1[C@H]2CCC(N2C(=O)C3=CC=CC=C3)CC1O |
SMILES |
COC(=O)C1C2CCC(N2C(=O)C3=CC=CC=C3)CC1O |
Canonical SMILES |
COC(=O)C1C2CCC(N2C(=O)C3=CC=CC=C3)CC1O |
synonyms |
methyl 8-benzoyl-3-hydroxy-8-azabicyclo(3.2.1)octane-2-carboxylate N-benzoylnormethylecgonine |
Origin of Product |
United States |
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